molecular formula C11H15BrClNO2 B12956224 Methyl (S)-2-amino-3-(4-bromo-3-methylphenyl)propanoate hydrochloride

Methyl (S)-2-amino-3-(4-bromo-3-methylphenyl)propanoate hydrochloride

Cat. No.: B12956224
M. Wt: 308.60 g/mol
InChI Key: HFWWMEKLRSNJKK-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    is a chemical compound with the following structure:

    Methyl (S)-2-amino-3-(4-bromo-3-methylphenyl)propanoate hydrochloride: CH3C(NH2)CH(C6H4Br)(CH3)COOHHCl\text{CH}_3\text{C}(\text{NH}_2)\text{CH}(C_6\text{H}_4\text{Br})(\text{CH}_3)\text{COOH} \cdot \text{HCl}CH3​C(NH2​)CH(C6​H4​Br)(CH3​)COOH⋅HCl

  • It belongs to the class of amino acid derivatives and is a chiral compound due to the presence of an asymmetric carbon center.
  • The compound is used in various scientific and industrial applications.
  • Preparation Methods

      Synthetic Routes: One synthetic route involves the reaction of 4-bromo-3-methylbenzaldehyde with methyl (S)-alanine in the presence of appropriate reagents.

      Reaction Conditions: The reaction typically occurs under acidic conditions, followed by purification and isolation of the product.

      Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the laboratory.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including

      Common Reagents and Conditions: Reagents like reducing agents (e.g., LiAlH₄), acids, and bases are commonly used.

      Major Products: The major products depend on the specific reaction conditions but may include substituted derivatives or reduced forms.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activity (e.g., enzyme inhibition).

      Medicine: Notable for its potential pharmaceutical applications.

      Industry: Limited industrial applications, but research continues.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific target. For example:
      • If it inhibits an enzyme, it may disrupt metabolic pathways.
      • If it interacts with receptors, it could affect cellular signaling.
    • Further studies are needed to elucidate its precise mechanisms.
  • Properties

    Molecular Formula

    C11H15BrClNO2

    Molecular Weight

    308.60 g/mol

    IUPAC Name

    methyl (2S)-2-amino-3-(4-bromo-3-methylphenyl)propanoate;hydrochloride

    InChI

    InChI=1S/C11H14BrNO2.ClH/c1-7-5-8(3-4-9(7)12)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m0./s1

    InChI Key

    HFWWMEKLRSNJKK-PPHPATTJSA-N

    Isomeric SMILES

    CC1=C(C=CC(=C1)C[C@@H](C(=O)OC)N)Br.Cl

    Canonical SMILES

    CC1=C(C=CC(=C1)CC(C(=O)OC)N)Br.Cl

    Origin of Product

    United States

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